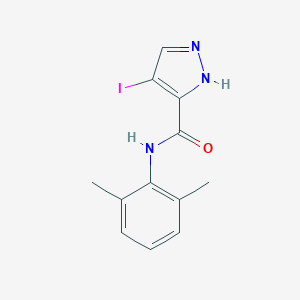
N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide, also known as EIPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. EIPA is a pyrazole derivative that has been extensively studied for its ability to inhibit the activity of the Na+/H+ exchanger (NHE) protein. In
Wissenschaftliche Forschungsanwendungen
N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide has been used in various scientific research applications due to its ability to inhibit the activity of the NHE protein. The NHE protein is involved in the regulation of intracellular pH and plays a crucial role in various physiological processes such as cell proliferation, migration, and apoptosis. N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide has been shown to inhibit the activity of NHE in various cell types, including cancer cells, and has been studied for its potential use as an anti-cancer agent. N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide has also been studied for its potential use in the treatment of cardiovascular diseases, such as ischemic heart disease and hypertension.
Wirkmechanismus
N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide inhibits the activity of the NHE protein by binding to its extracellular domain, thereby preventing the exchange of Na+ and H+ ions across the plasma membrane. This results in the inhibition of intracellular acidification and the activation of downstream signaling pathways that regulate various physiological processes.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide has also been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a relatively low toxicity. However, N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide has some limitations, including its low solubility in water and its potential to inhibit other ion transporters.
Zukünftige Richtungen
There are several future directions for the study of N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide. One potential direction is the development of more potent and selective NHE inhibitors for the treatment of cancer and cardiovascular diseases. Another potential direction is the study of the downstream signaling pathways that are activated by the inhibition of NHE by N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide. Additionally, the potential use of N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide in the treatment of inflammatory diseases and other pathological conditions should be further investigated.
Synthesemethoden
The synthesis of N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide involves the reaction of 2-ethylphenylhydrazine with ethyl 4-iodobenzoate in the presence of a base, followed by the cyclization of the resulting intermediate with ethyl chloroformate. The final product is obtained after purification by column chromatography.
Eigenschaften
Produktname |
N-(2-ethylphenyl)-4-iodo-1H-pyrazole-3-carboxamide |
|---|---|
Molekularformel |
C12H12IN3O |
Molekulargewicht |
341.15 g/mol |
IUPAC-Name |
N-(2-ethylphenyl)-4-iodo-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C12H12IN3O/c1-2-8-5-3-4-6-10(8)15-12(17)11-9(13)7-14-16-11/h3-7H,2H2,1H3,(H,14,16)(H,15,17) |
InChI-Schlüssel |
XFQFFXDGBWPVLY-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C=NN2)I |
Kanonische SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C=NN2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,4-difluorophenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213546.png)
![N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213547.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B213551.png)


![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]isonicotinamide](/img/structure/B213558.png)


![N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213565.png)



![N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213569.png)